molecular formula C24H12Br2N2O8 B14921776 Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)

Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B14921776
M. Wt: 616.2 g/mol
InChI Key: KPIOAWNIBPCJNM-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a naphthyl and benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene to form 4-bromo-3-nitrobenzene. This intermediate is then subjected to Friedel-Crafts acylation using naphthoyl chloride to yield 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. The presence of nitro and bromine groups makes it a useful tool for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-3-NITROBENZOIC ACID
  • 5-BROMO-1-NAPHTHOL
  • 4-NITROBENZOIC ACID

Uniqueness

5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is unique due to its combination of bromine and nitro groups attached to both naphthyl and benzoate structures

Properties

Molecular Formula

C24H12Br2N2O8

Molecular Weight

616.2 g/mol

IUPAC Name

[5-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C24H12Br2N2O8/c25-17-9-7-13(11-19(17)27(31)32)23(29)35-21-5-1-3-15-16(21)4-2-6-22(15)36-24(30)14-8-10-18(26)20(12-14)28(33)34/h1-12H

InChI Key

KPIOAWNIBPCJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=C1)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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